Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate
Overview
Description
Ethyl 2-aminothiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It is also known as a mixed-type inhibitor .
Synthesis Analysis
Ethyl 2-aminothiazole-4-carboxylate can be synthesized by reacting ethyl bromopyruvate and thiourea . A new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials is described .
Molecular Structure Analysis
The molecular formula of Ethyl 2-aminothiazole-4-carboxylate is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
The corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .
Physical and Chemical Properties Analysis
Ethyl 2-aminothiazole-4-carboxylate appears as a pale cream to cream to pale yellow powder . Its melting point ranges from 174.0-181.0°C .
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate and its analogs have been a focus in the synthesis of various chemical compounds. For example, Albreht et al. (2009) detailed the transformations of ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antitumor and Antimicrobial Activities
Significant research has been conducted on the antitumor and antimicrobial properties of this compound derivatives. El-Subbagh et al. (1999) synthesized ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, which showed remarkable antitumor activity against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999). Additionally, Desai et al. (2019) explored the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).
Structural and Chemical Studies
The structural properties of this compound derivatives have been extensively studied. Lynch and Mcclenaghan (2004) investigated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts, providing insights into hydrogen-bonded interactions and molecular assembly (Lynch & Mcclenaghan, 2004).
Applications in Biological Studies
This compound and its derivatives have been used in biological research, such as studying their effects as inhibitors. Raviprabha and Bhat (2019) examined the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate in preventing the corrosion of AA6061 alloy in acidic media, indicating its potential use in materials science (Raviprabha & Bhat, 2019).
Mechanism of Action
Target of Action
Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level .
Action Environment
One study has shown that a thiazole derivative can act as a corrosion inhibitor for an aluminum alloy in a hydrochloric acid environment .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in the cellular redox state .
Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can affect protein-protein interactions, enzyme-substrate affinity, and overall cellular metabolism. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as mitogen-activated protein kinases and phosphoinositide 3-kinase, the compound can induce or inhibit cell death and growth .
Furthermore, this compound affects gene expression by interacting with transcription factors and regulatory proteins. This interaction can lead to upregulation or downregulation of specific genes, impacting cellular functions such as differentiation, metabolism, and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it has been found to inhibit the activity of certain kinases by competing with ATP for binding sites, thereby blocking phosphorylation events essential for signal transduction .
Additionally, this compound can interact with DNA and RNA, affecting nucleic acid stability and function. This interaction can lead to changes in gene expression and protein synthesis, ultimately influencing cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade in the presence of light or heat .
Long-term exposure to this compound has been associated with changes in cellular metabolism and function. For instance, prolonged treatment can lead to alterations in mitochondrial activity, affecting energy production and cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage .
Threshold effects have been identified, where a specific dosage range elicits a therapeutic response, while doses above this range result in adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
These interactions can lead to changes in metabolite levels, impacting cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular concentration and localization .
Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to mitochondria, where it affects mitochondrial function and energy production . Additionally, it can localize to the nucleus, where it interacts with transcription factors and regulatory proteins, influencing gene expression .
Post-translational modifications, such as phosphorylation and acetylation, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 4-amino-2-(diethylamino)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-4-13(5-2)10-12-8(11)7(16-10)9(14)15-6-3/h4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOTZHJNBVUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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